Mmb-fubica Mmb-fubica Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methyl butanoate, its optical and geometric isomers, salts and salts of isomers is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Temporary listing of substances subject to emergency scheduling substance.
Brand Name: Vulcanchem
CAS No.: 1971007-90-5
VCID: VC0162657
InChI: InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1
SMILES: CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Molecular Formula: C22H23FN2O3
Molecular Weight: 382.4 g/mol

Mmb-fubica

CAS No.: 1971007-90-5

Cat. No.: VC0162657

Molecular Formula: C22H23FN2O3

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Mmb-fubica - 1971007-90-5

Specification

Description Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methyl butanoate, its optical and geometric isomers, salts and salts of isomers is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Temporary listing of substances subject to emergency scheduling substance.
CAS No. 1971007-90-5
Molecular Formula C22H23FN2O3
Molecular Weight 382.4 g/mol
IUPAC Name methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate
Standard InChI InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1
Standard InChI Key NYQOGZPXNJSYDW-FQEVSTJZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
SMILES CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Canonical SMILES CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

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